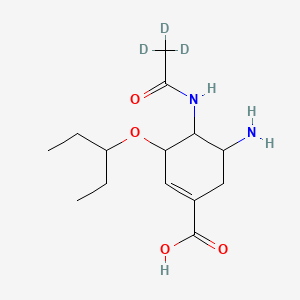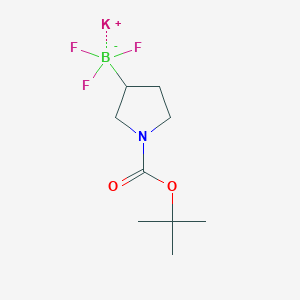
3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-N-2-fluoroethyl-4-piperidone (CFPP), is a versatile and important chemical compound used in various scientific research applications. It is a tertiary amine with a molecular formula of C8H14ClFNO and a molecular weight of 197.65 g/mol. CFPP is a colorless liquid with a boiling point of 130 °C and a melting point of -15 °C. Its structure is characterized by a chloro group, a fluorine atom, and a piperidine ring.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The development and characterization of compounds similar to "3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one" often involve complex chemical syntheses and detailed structural analyses. For instance, studies have reported on the synthesis and X-ray investigation of nitropiperidinoimidazolderivate, elucidating the structural positioning of piperidine residues in isomeric products through crystallographic analysis (Gzella, Wrzeciono, & Pöppel, 1999). Such analyses are crucial for understanding the chemical and physical properties of these compounds, which can be applied to the design of more effective pharmaceutical agents.
Pharmacological Applications
The research has also focused on the modification of piperidinyl and piperazinyl compounds for improved pharmacokinetic profiles, demonstrating the significance of fluorine incorporation in enhancing oral absorption and bioavailability (van Niel et al., 1999). These findings have implications for the development of new medications with optimized delivery and efficacy.
Molecular and Crystallography Studies
Further, crystallography studies have provided insights into the molecular structures and stability of related compounds. For example, the crystal and molecular structures of rac-threo-ifenprodil and other derivatives have been determined, revealing their potential as NMDA receptor antagonists (Kubicki & Codding, 2003). Such research is instrumental in the design of drugs targeting specific neural pathways.
Fluorophore Applications
Polyacetylenes with pendant naphthalimide-based fluorophore groups have been developed, showing increased quantum yield of fluorescence. These polymers, prepared through a chemo-enzymatic synthesis involving piperidine derivatives, have potential applications in the development of new materials for electronic and photonic devices (Sivkova et al., 2012).
Propriétés
IUPAC Name |
3-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c11-5-1-10(14)13-7-3-9(2-6-12)4-8-13/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZSPLFLWBNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)



